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molecular formula C8H6ClNO B1281498 6-Chloroisoindolin-1-one CAS No. 58083-59-3

6-Chloroisoindolin-1-one

Cat. No. B1281498
M. Wt: 167.59 g/mol
InChI Key: VCEOKEOSVQLRNW-UHFFFAOYSA-N
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Patent
US05258387

Procedure details

A solution of 151 g of triethyloxonium tetrafluoroborate in 3200 ml of methylene chloride was stirred under argon at room temperature for 3.5 hours after the addition of 106.6 g of 6-chloro-2,3-dihydro-1H-isoindole-1-one. The mixture was then treated within 40 minutes with 1.28 1 of saturated sodium hydrogen carbonate solution, the organic phase was separated and washed with 1.28 1 of water. After drying over sodium sulphate the organic phase was filtered and evaporated. The residue was taken up in 1.3 1 of diethyl ether, whereupon it was stirred at room temperature for about 30 minutes. After removing insoluble material by filtration the filtrate was evaporated. There was obtained 110.5 g of 1-ethoxy-6-chloro-3H-isoindole with a m.p. of 64°-66°.
Quantity
151 g
Type
reactant
Reaction Step One
Quantity
3200 mL
Type
solvent
Reaction Step One
Quantity
106.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[B-](F)(F)F.C([O+:8]([CH2:11][CH3:12])[CH2:9][CH3:10])C.[Cl:13][C:14]1[CH:22]=C2[C:17]([CH2:18][NH:19]C2=O)=[CH:16][CH:15]=1.C(=O)([O-])O.[Na+]>C(Cl)Cl>[CH2:11]([O:8][C:9]1[C:10]2[C:17](=[CH:16][CH:15]=[C:14]([Cl:13])[CH:22]=2)[CH2:18][N:19]=1)[CH3:12] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
151 g
Type
reactant
Smiles
F[B-](F)(F)F.C(C)[O+](CC)CC
Name
Quantity
3200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
106.6 g
Type
reactant
Smiles
ClC1=CC=C2CNC(C2=C1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for about 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic phase was separated
WASH
Type
WASH
Details
washed with 1.28 1 of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium sulphate the organic phase
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
After removing insoluble material
FILTRATION
Type
FILTRATION
Details
by filtration the filtrate
CUSTOM
Type
CUSTOM
Details
was evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC1=NCC2=CC=C(C=C12)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 110.5 g
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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